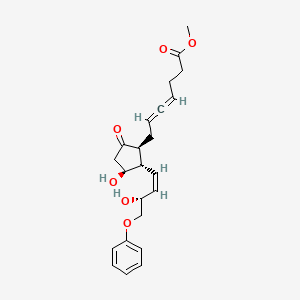
CID 6435207
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 6435207 is known as Enprostil. Enprostil is a synthetic organic compound that belongs to the class of prostaglandin analogs. It is a racemic mixture of two enantiomers, one of which is represented by this compound. Enprostil has been studied for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Enprostil involves several steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the cyclopentane ring, the introduction of the hydroxyl groups, and the formation of the hepta-4,5-dienoate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Enprostil follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs. The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Enprostil undergoes various types of chemical reactions, including:
Oxidation: Enprostil can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Enprostil to its corresponding alcohols or alkanes.
Substitution: Enprostil can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Enprostil can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Enprostil is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Enprostil has been investigated for its potential use in treating gastrointestinal disorders such as ulcers and gastroesophageal reflux disease.
Industry: Enprostil is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Enprostil involves its interaction with specific molecular targets in the body. Enprostil acts as an agonist of prostaglandin receptors, leading to the activation of signaling pathways that regulate various physiological processes. The primary targets include the prostaglandin E2 receptors, which play a role in modulating inflammation, gastric acid secretion, and mucosal protection.
Comparación Con Compuestos Similares
Enprostil is unique among prostaglandin analogs due to its specific structure and pharmacological properties. Similar compounds include:
Misoprostol: Another prostaglandin analog used for gastrointestinal disorders.
Alprostadil: Used for its vasodilatory effects in treating erectile dysfunction and other conditions.
Dinoprostone: Used in obstetrics for labor induction.
Compared to these compounds, Enprostil has distinct advantages in terms of its stability, potency, and specific receptor interactions, making it a valuable compound for therapeutic applications.
Propiedades
Fórmula molecular |
C23H28O6 |
|---|---|
Peso molecular |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13-/t2?,17-,19+,20+,22+/m1/s1 |
Clave InChI |
PTOJVMZPWPAXER-IYVQAKMESA-N |
SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
SMILES isomérico |
COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C\[C@H](COC2=CC=CC=C2)O |
SMILES canónico |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Sinónimos |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















